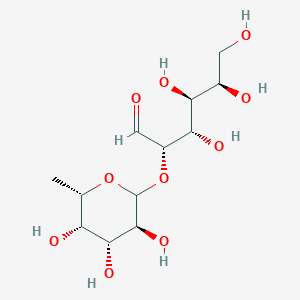![molecular formula C25H23N5O4S B13797834 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- CAS No. 58104-55-5](/img/structure/B13797834.png)
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system with sulfonamide and azo functional groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- typically involves multiple steps, including the formation of the naphthalenesulfonamide core, followed by the introduction of hydroxyethyl and methyl groups, and finally the azo coupling reaction with phenylazo compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing advanced reactors and purification systems to achieve high efficiency and consistency. The use of automated systems and quality control measures ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique color properties.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The azo groups can undergo reduction to form active intermediates that interact with biological molecules, leading to various effects. The sulfonamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid: Shares structural similarities but differs in functional groups and applications.
2-Naphthalenesulfonamide, N-dodecyl-6-hydroxy-: Another related compound with distinct properties and uses.
Uniqueness
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Propiedades
Número CAS |
58104-55-5 |
|---|---|
Fórmula molecular |
C25H23N5O4S |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C25H23N5O4S/c1-30(15-16-31)35(33,34)22-12-13-23-18(17-22)7-14-24(32)25(23)29-28-21-10-8-20(9-11-21)27-26-19-5-3-2-4-6-19/h2-14,17,31-32H,15-16H2,1H3 |
Clave InChI |
JHXOIDWDLSOQJD-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



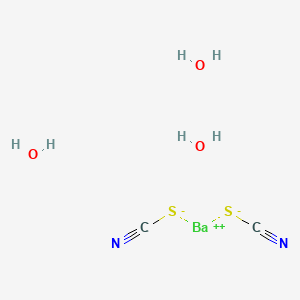
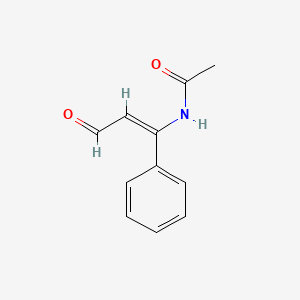
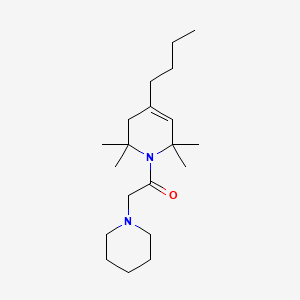
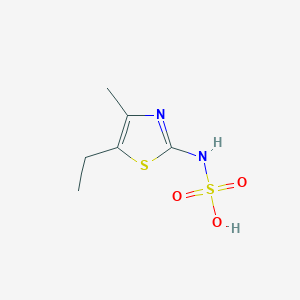
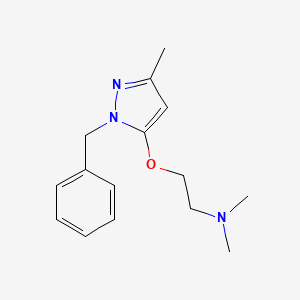

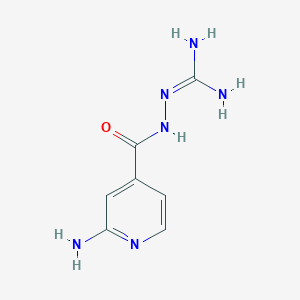
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
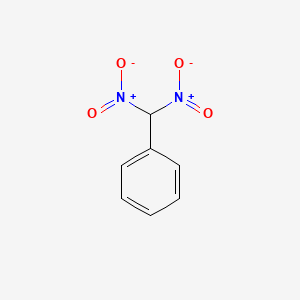
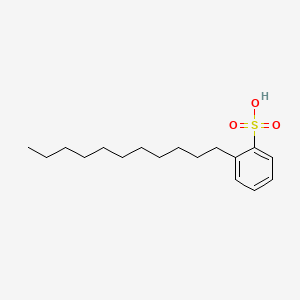
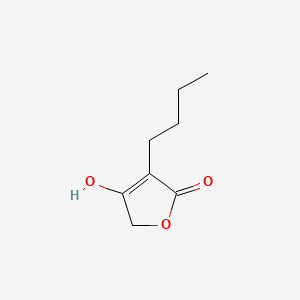
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
